(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
Overview
Description
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a dimethylamino group and an enoyl chloride moiety, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride typically involves the reaction of (E)-4-(dimethylamino)but-2-enoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(E)-4-(dimethylamino)but-2-enoic acid+thionyl chloride→(E)-4-(dimethylamino)but-2-enoyl chloride+sulfur dioxide+hydrogen chloride
The resulting (E)-4-(dimethylamino)but-2-enoyl chloride is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The double bond in the enoyl moiety can participate in addition reactions with electrophiles and nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form (E)-4-(dimethylamino)but-2-enoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, hydrogen halides
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Major Products Formed
Substitution Products: (E)-4-(dimethylamino)but-2-enoyl derivatives
Addition Products: Compounds with added electrophiles or nucleophiles
Hydrolysis Products: (E)-4-(dimethylamino)but-2-enoic acid
Mechanism of Action
The mechanism of action of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride involves its reactivity towards nucleophiles and electrophiles. The compound’s molecular targets include nucleophilic sites on biomolecules and other organic compounds. The pathways involved in its reactions are primarily substitution and addition mechanisms, where the chloride and enoyl groups play key roles.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(dimethylamino)but-2-enoic acid
- (E)-4-(dimethylamino)but-2-enoyl bromide
- (E)-4-(dimethylamino)but-2-enoyl fluoride
Uniqueness
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is unique due to its combination of a dimethylamino group and an enoyl chloride moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to its analogs, the chloride derivative is more reactive and versatile in various chemical reactions.
Properties
IUPAC Name |
(E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAHELIXMHBDLQ-BJILWQEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055943-40-2 | |
Record name | (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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